sodium (E)-2-phenylethene-1-sulfinate
Description
Properties
Molecular Formula |
C8H7NaO2S |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
sodium;(E)-2-phenylethenesulfinate |
InChI |
InChI=1S/C8H8O2S.Na/c9-11(10)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10);/q;+1/p-1/b7-6+; |
InChI Key |
FNCLSMPNYZVYKZ-UHDJGPCESA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-2-phenylethene-1-sulfinate typically involves the reaction of (E)-2-phenylethene-1-sulfinic acid with a sodium base. The reaction is carried out in an aqueous medium, where the sulfinic acid is neutralized by the sodium base to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent.
Reagents: (E)-2-phenylethene-1-sulfinic acid and a sodium base such as sodium hydroxide or sodium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Sodium (E)-2-phenylethene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The phenylethene group can undergo electrophilic substitution reactions, where the phenyl ring is substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or alcoholic solvents; room temperature.
Substitution: Electrophiles such as halogens, nitrating agents; solvents like acetic acid or dichloromethane; room temperature to reflux conditions.
Major Products:
Oxidation: Sodium (E)-2-phenylethene-1-sulfonate.
Reduction: Sodium (E)-2-phenylethene-1-sulfide.
Substitution: Various substituted phenylethene derivatives.
Scientific Research Applications
Sodium (E)-2-phenylethene-1-sulfinate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of functional materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Biological Studies: It serves as a model compound in studies of sulfinate chemistry and its interactions with biological molecules.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of sodium (E)-2-phenylethene-1-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The sulfinate group can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Pathways: The compound can participate in redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)
Structural Differences :
- Core Structure : Sodium (E)-2-phenylethene-1-sulfinate contains a styrenic (vinylbenzene) backbone, whereas sodium 2-methylprop-2-ene-1-sulphonate features a methyl-substituted propene chain (CH₂=C(CH₃)-).
- Functional Group : The former has a sulfinate (-SO₂⁻) group, while the latter contains a sulfonate (-SO₃⁻) group. Sulfinates are less oxidized than sulfonates, making them more reactive in radical or nucleophilic reactions .
Other Sulfinate/Sulfonate Analogues
- Sodium Styrene Sulfonate (CAS 2695-37-6) : Shares a styrenic backbone but features a sulfonate group. Its applications include water-soluble polymers and ion-conductive materials.
- Sodium Vinyl Sulfonate (CAS 3039-83-6) : Lacks the phenyl group but contains a sulfonate moiety, often used in coatings and adhesives.
Key Differentiators :
- Sulfinates generally exhibit lower thermal stability but higher nucleophilicity than sulfonates.
Biological Activity
Sodium (E)-2-phenylethene-1-sulfinate is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonate group attached to an ethene backbone with a phenyl substituent. The presence of the sulfonate group contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethene sulfonate moiety may influence biochemical pathways, potentially modulating cellular processes and exhibiting therapeutic effects.
Enzyme Inhibition
The compound's sulfonate group may facilitate interactions with metalloenzymes, such as carbonic anhydrases. These enzymes play crucial roles in physiological processes, and inhibitors can be valuable in treating conditions like glaucoma or certain types of cancer. Preliminary studies indicate that related sulfamate compounds effectively inhibit these enzymes, suggesting potential for this compound in this context .
Case Studies and Research Findings
Several studies have explored the biological activities of sulfonate compounds:
- Antimicrobial Studies : A study investigated the antimicrobial effects of primary sulfamates against several bacterial strains, revealing MIC values that indicate moderate to strong activity against specific pathogens .
- Enzyme Interaction : Research into the binding of sulfamate derivatives to carbonic anhydrases showed that these compounds can effectively coordinate with the active site zinc, enhancing their inhibitory potential. This mechanism could be relevant for this compound as well .
- Synthesis and Reactivity : The synthesis of N-sulfonyloxy β-lactams demonstrated that related compounds could exhibit selective antibiotic properties, highlighting the broader implications of sulfonate chemistry in drug development .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Biological Effects |
|---|---|---|---|
| This compound | Potentially effective (needs confirmation) | Possible inhibition of carbonic anhydrases | Unknown |
| Primary sulfamates | MIC: 5 µM - 10 µM | Strong inhibitors | Antimicrobial properties |
| N-sulfonyloxy β-lactams | Moderate activity | Selective inhibition | Antibiotic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
